molecular formula C11H9FN2O5 B12544671 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid CAS No. 143814-87-3

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid

Cat. No.: B12544671
CAS No.: 143814-87-3
M. Wt: 268.20 g/mol
InChI Key: SJMZGCWTHLNCES-UHFFFAOYSA-N
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Description

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid is an organic compound that features a complex structure with both fluorine and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid typically involves multiple steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoro-6-nitroaniline.

    Coupling Reaction: The 2-fluoro-6-nitroaniline is then coupled with a suitable acylating agent, such as acetic anhydride, under controlled conditions to form the intermediate compound.

    Methylidene Formation: The intermediate is further reacted with a methylidene donor, such as formaldehyde, in the presence of a base to introduce the methylidene group.

    Oxidation: Finally, the compound undergoes oxidation to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo further oxidation to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-(2-Amino-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state compounds.

Scientific Research Applications

4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may also bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-nitroaniline: A precursor in the synthesis of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.

    4-Fluoro-2-nitroaniline: Another nitroaniline derivative with different substitution patterns.

Uniqueness

This compound is unique due to its combination of functional groups and the presence of a methylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

143814-87-3

Molecular Formula

C11H9FN2O5

Molecular Weight

268.20 g/mol

IUPAC Name

4-(2-fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C11H9FN2O5/c1-6(11(16)17)5-9(15)13-10-7(12)3-2-4-8(10)14(18)19/h2-4H,1,5H2,(H,13,15)(H,16,17)

InChI Key

SJMZGCWTHLNCES-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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